

anti-inflammatory mechanism of BN82002 hydrochloride

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Compound of Interest		
Compound Name:	BN82002 hydrochloride	
Cat. No.:	B1256705	Get Quote

An In-depth Technical Guide on the Anti-inflammatory Mechanism of BN82002 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

BN82002 hydrochloride is a cell-permeable, irreversible inhibitor of the CDC25 phosphatase family, initially investigated for its anti-tumor properties.[1][2][3][4] It demonstrates potent inhibition against various CDC25 isoforms, including CDC25A, B, and C, which are crucial regulators of the cell cycle.[1][2][3][4] Beyond its role in oncology, recent research has unveiled a significant anti-inflammatory function for BN82002, positioning it as a potential therapeutic candidate for inflammatory diseases.[5] This technical guide delineates the core anti-inflammatory mechanism of BN82002 hydrochloride, focusing on its molecular targets, relevant signaling pathways, and the experimental evidence supporting its mode of action.

Core Anti-inflammatory Mechanism: Targeting the AKT2/NF-kB Signaling Axis

The primary anti-inflammatory activity of **BN82002 hydrochloride** stems from its ability to suppress the production of key inflammatory mediators.[5] This is achieved through the targeted inhibition of the AKT2 signaling pathway, which subsequently blocks the activation of the master inflammatory transcription factor, NF-kB.[5]



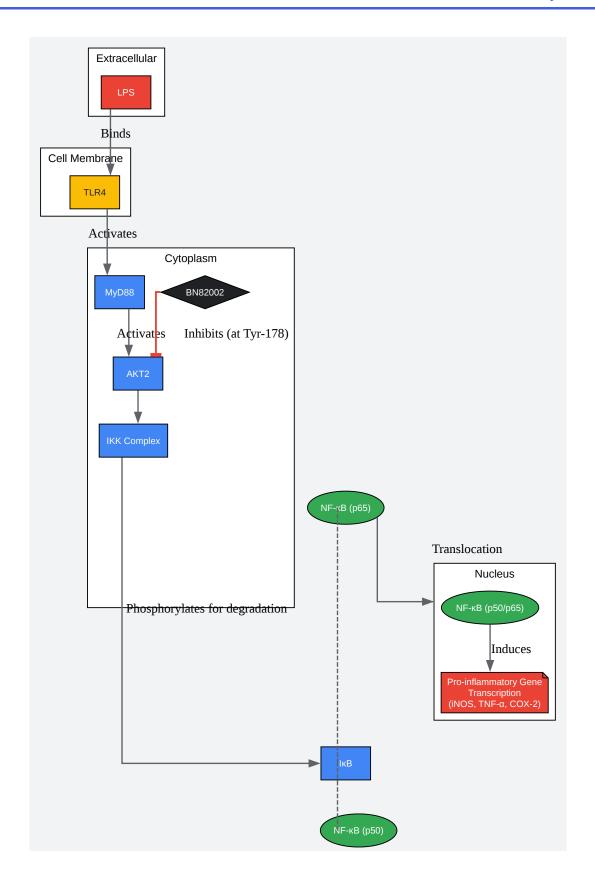




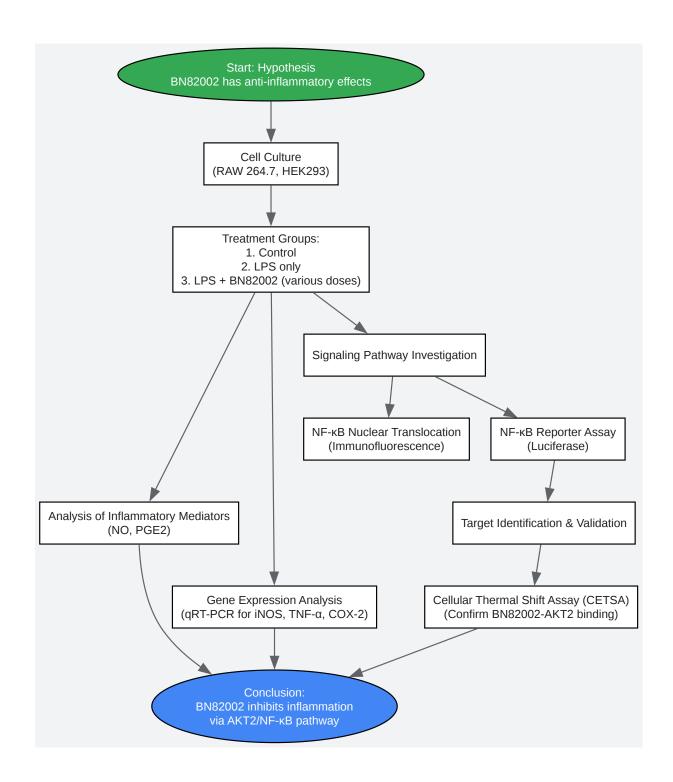
Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS), a ligand for Toll-like receptor 4 (TLR4), a signaling cascade is initiated that typically leads to the activation of NF-κB. [5] BN82002 intervenes in this pathway by specifically targeting and interrupting the kinase activity of AKT2.[5] The specific binding site has been identified as Tyr-178 on AKT2.[5] This targeted inhibition of AKT2 prevents the downstream nuclear translocation of NF-κB subunits (p65 and p50), thereby halting the transcription of pro-inflammatory genes.[5] Notably, BN82002's inhibitory action is specific to AKT2, with no significant effect observed on AKT1.[5]

Signaling Pathway of BN82002 Action









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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A novel synthetic inhibitor of CDC25 phosphatases: BN82002 PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Anti-inflammatory functions of the CDC25 phosphatase inhibitor BN82002 via targeting AKT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
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